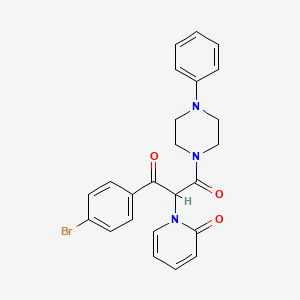![molecular formula C26H17N3O3 B15020060 N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine](/img/structure/B15020060.png)
N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is notable for its unique structural features, which include a naphthyl group, a benzoxazole ring, and a nitrophenyl-propenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine typically involves a multi-step process:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-naphthylcarboxylic acid, under acidic conditions.
Introduction of the Nitrophenyl-Propenylidene Moiety: The nitrophenyl-propenylidene group can be introduced via a Knoevenagel condensation reaction between 2-nitrobenzaldehyde and an appropriate active methylene compound.
Final Coupling Step: The final step involves the coupling of the benzoxazole derivative with the nitrophenyl-propenylidene intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific ions or molecules due to its unique photophysical properties.
Biology: Investigated for its potential as a bioimaging agent in cellular studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine: Unique due to its specific structural features and diverse applications.
Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.
Naphthyl Derivatives: Compounds with naphthyl groups but lacking the benzoxazole ring.
Uniqueness
This compound stands out due to its combination of a naphthyl group, benzoxazole ring, and nitrophenyl-propenylidene moiety, which confer unique chemical reactivity and a wide range of applications.
Propriétés
Formule moléculaire |
C26H17N3O3 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(E)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C26H17N3O3/c30-29(31)24-10-4-3-7-19(24)9-5-15-27-22-13-14-25-23(17-22)28-26(32-25)21-12-11-18-6-1-2-8-20(18)16-21/h1-17H/b9-5+,27-15? |
Clé InChI |
SAWHRLSECBEYBY-OBNVSALWSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=C/C=C/C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC=CC5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15019980.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15019990.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020000.png)

![2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15020012.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15020014.png)
![[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15020016.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B15020034.png)
![2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B15020047.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020064.png)
![(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15020071.png)

![4-[(4-bromobenzyl)oxy]-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B15020085.png)
